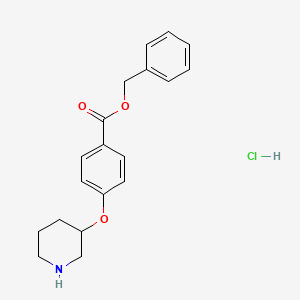

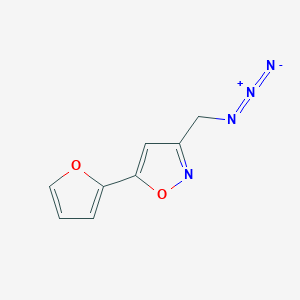

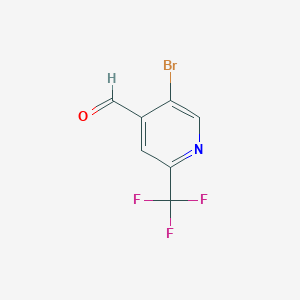

3-(叠氮甲基)-5-(呋喃-2-基)-1,2-噁唑

描述

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan and oxazole rings, and the azidomethyl group. The furan ring is aromatic and planar, while the oxazole ring is also aromatic and might contribute to the compound’s reactivity .Chemical Reactions Analysis

The azide group is known for its high reactivity and can undergo various reactions, including reduction to amines, or participation in click reactions . The furan ring can undergo electrophilic aromatic substitution reactions, while the oxazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the azide group might make it potentially explosive. The furan and oxazole rings might contribute to its aromaticity and potentially its solubility in certain solvents .科学研究应用

神经药理学中的合成与评估

Kumar (2013) 的一项研究合成了一系列 3-(呋喃-2-基)-5-(取代苯基)-4,5-二氢-1,2-噁唑衍生物,并评估了它们的抗抑郁和抗焦虑活性。其中一种衍生物显示出有效的抗抑郁作用,表明这些化合物具有潜在的神经药理学应用 (Kumar,2013)。

广泛的药理潜力

噁唑衍生物,包括 3-(叠氮甲基)-5-(呋喃-2-基)-1,2-噁唑等化合物,因其广泛的药理活性而著称。Joshi 等人 (2017) 综述了这些活性,包括抗炎、抗菌、抗癌、抗抑郁、抗糖尿病、抗肥胖和抗惊厥特性,展示了这些化合物在制药应用中的多功能性 (Joshi 等人,2017)。

亲电氧烷基化

Khodakovskiy 等人 (2010) 的研究证明了亲电 2-(三氟乙酰)-1,3-唑类(包括噁唑衍生物)在各种杂环的 C-氧烷基化中的效用。该研究突出了这些化合物的化学反应性,这在合成有机化学中可能很有用 (Khodakovskiy 等人,2010)。

抗菌应用

Basoglu 等人 (2013) 合成了唑类衍生物,包括从呋喃-2-碳酰肼开始的衍生物,并评估了它们的抗菌活性。这突出了噁唑衍生物在开发新型抗菌剂中的潜力 (Basoglu 等人,2013)。

抗结核评估

Tripathi 等人 (2010) 合成了 1,4-二取代-1,2,3-三唑,包括 2-(叠氮甲基)-二氢萘(苯并)呋喃,并对其进行了抗结核活性筛选。他们的发现表明这些化合物在治疗结核病中具有潜力 (Tripathi 等人,2010)。

光物理性质

Hall 等人 (1992) 研究了各种 5-芳基-2-(4-吡啶基)噁唑和相关化合物的な光物理性质。这些研究对于材料科学中的应用至关重要,特别是对于荧光探针和染料 (Hall 等人,1992)。

连续多步合成

Rossa 等人 (2018) 开发了一种有效的方案,用于 2-(叠氮甲基)噁唑的连续流动合成。这突出了此类化合物合成工艺的进步,可能会增加它们在各种应用中的可用性 (Rossa 等人,2018)。

作用机制

Target of Action

Compounds with similar structures have been reported to interact with various targets .

Mode of Action

It’s known that furan-2-yl compounds can undergo various chemical reactions, including annulative rearrangement . This process involves the activation of the azofuran moiety, leading to structural changes in the compound .

Biochemical Pathways

Furan-2-ylmethylene thiazolidinediones, which share structural similarities with the compound, have been reported to inhibit phosphoinositide 3-kinases (pi3ks) . PI3Ks are involved in various cellular functions, including cell growth and survival .

Pharmacokinetics

It’s worth noting that boronic acids and their esters, which are structurally related to the compound, are only marginally stable in water . This could potentially affect the bioavailability of the compound.

Result of Action

Furan-2-yl compounds have been reported to undergo various chemical reactions, leading to the formation of new compounds .

Action Environment

The action, efficacy, and stability of 3-(Azidomethyl)-5-(furan-2-yl)-1,2-oxazole can be influenced by various environmental factors. For instance, the photolysis of furan-2-yl compounds can lead to different photoproducts depending on the solvent used and whether the solution is aerated or de-aerated .

安全和危害

未来方向

The future research directions would depend on the potential applications of this compound. For instance, if it shows promising biological activity, it might be further studied as a potential drug. Alternatively, if it shows interesting chemical reactivity, it might be used as a building block in synthetic chemistry .

属性

IUPAC Name |

3-(azidomethyl)-5-(furan-2-yl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c9-12-10-5-6-4-8(14-11-6)7-2-1-3-13-7/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGPNHLLWNXNTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NO2)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate](/img/structure/B1374847.png)

![4-[(6S)-2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]aniline](/img/structure/B1374851.png)

![Tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1374859.png)

![4-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374861.png)

![4-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1374863.png)

![4-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1374864.png)

![3-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride](/img/structure/B1374867.png)